[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone
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Overview
Description
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone is a complex organic compound that belongs to the class of phenylpiperidines This compound features a piperidine ring substituted with an aminomethyl group and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperidine with formaldehyde and hydrogen cyanide to introduce the aminomethyl group. This intermediate is then reacted with 1-benzothiophene-2-carboxylic acid under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, reagent addition, and product isolation is common to ensure consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a similar piperidine ring structure.
Benzothiophenes: Compounds containing the benzothiophene moiety.
Uniqueness
The uniqueness of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable subject of study in various research fields.
Properties
IUPAC Name |
[3-(aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-6-7-18(10-13(11)9-17)16(19)15-8-12-4-2-3-5-14(12)20-15/h2-5,8,11,13H,6-7,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGZTXSRAZAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CN)C(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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